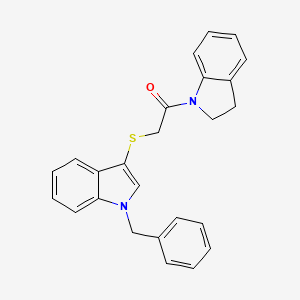
2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, commonly known as BITE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BITE is a synthetic compound that belongs to the class of indole-based compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. The derivatives exhibited significant anti-inflammatory activity in experimental models (Rehman, Saini, & Kumar, 2022).
Antimicrobial and Antifungal Activities
- Novel 1H-indole derivatives, including those related to 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, have been shown to possess significant antimicrobial and antifungal properties. These derivatives were effective against a range of microbial species (Letters in Applied NanoBioScience, 2020).
Computational Study and In Vivo Activity
- Computational studies on 1-(1H-indol-1-yl)ethanone derivatives, closely related to 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, focused on their effects on the COX-2 enzyme. These studies were complemented by in vivo analyses of their analgesic and anti-inflammatory activities, revealing significant biological properties (Kumar et al., 2022).
Antioxidant Properties
- Derivatives of 1H-indole, including compounds similar to 2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, have been found to exhibit notable antioxidant activities. These compounds were synthesized and compared to standard drugs like Ascorbic acid in their effectiveness (Gopi, Sastry, & Dhanaraju, 2016).
Eigenschaften
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c28-25(27-15-14-20-10-4-6-12-22(20)27)18-29-24-17-26(16-19-8-2-1-3-9-19)23-13-7-5-11-21(23)24/h1-13,17H,14-16,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYYDMUWLVZORM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

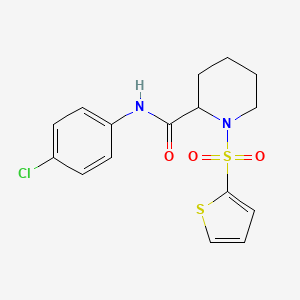
![1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2409026.png)
![Methyl 3-({[cyano(2,4-difluorophenyl)methyl]carbamoyl}methyl)benzoate](/img/structure/B2409027.png)
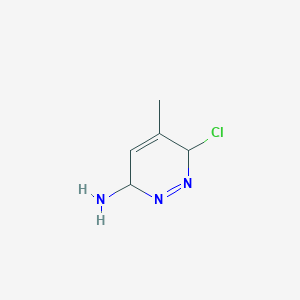

![2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409031.png)
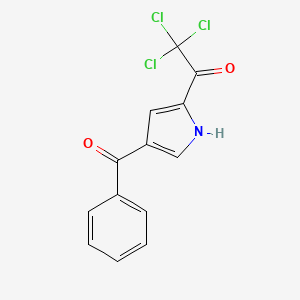
![N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2409033.png)
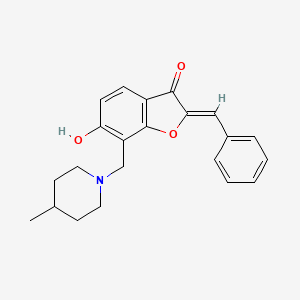
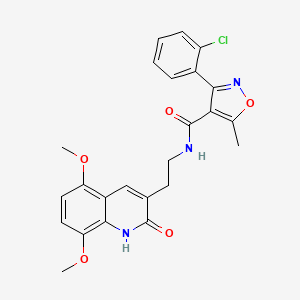
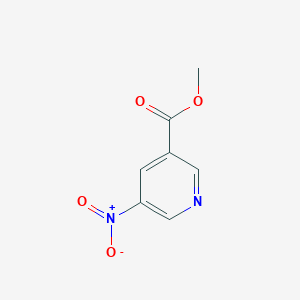
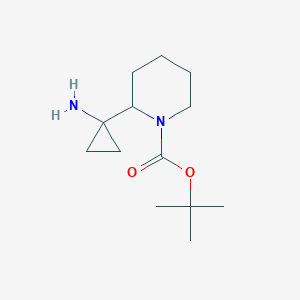
![Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2409045.png)
![N-benzyl-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409046.png)